molecular formula C13H10FNO2 B8574334 Phenyl N-(4-fluorophenyl)carbamate CAS No. 65141-04-0

Phenyl N-(4-fluorophenyl)carbamate

Cat. No.: B8574334
CAS No.: 65141-04-0
M. Wt: 231.22 g/mol
InChI Key: HPTSKLCBWCZHAD-UHFFFAOYSA-N
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Description

Phenyl N-(4-fluorophenyl)carbamate is a synthetic organic compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . It serves as a versatile chemical building block and intermediate in various research applications, particularly in medicinal chemistry and crystallography. The compound can be synthesized from phenyl chloroformate and 4-fluorobenzenamine (4-fluoroaniline) in the presence of a base like triethylamine . Its solid-state structure has been characterized by X-ray crystallography, revealing that its asymmetric unit contains two crystallographically independent molecules. The aromatic rings in these molecules are oriented at dihedral angles of 61.77° and 53.94°, and the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds that link the molecules into chains, as well as weak C—H⋯π interactions . The presence of the fluorine atom and the carbamate functional group makes it a valuable precursor for the development of more complex molecules, such as retigabine, an antiepileptic drug that acts as a neuronal potassium channel opener . Researchers utilize this compound for its role in synthesizing targeted bioactive molecules and for studying intermolecular interactions in crystalline materials. This compound is provided For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

65141-04-0

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

phenyl N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C13H10FNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,(H,15,16)

InChI Key

HPTSKLCBWCZHAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Phenyl N-(4-fluorophenyl)carbamate has been investigated for its potential therapeutic applications, particularly in neurology and oncology:

  • Anticholinesterase Activity : Similar compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting cholinesterases, thereby enhancing cholinergic transmission .
  • Anticancer Properties : Research indicates that carbamate derivatives can exhibit selective cytotoxicity against cancer cell lines, suggesting potential for development as anticancer agents .

Biological Research

The compound's interactions at the molecular level make it a valuable tool in biological studies:

  • Enzyme Interaction Studies : It has been used to study the kinetics of cholinesterase enzymes, providing insights into enzyme inhibition mechanisms and aiding in drug development for conditions like Alzheimer's disease .
  • Structure-Activity Relationship Studies : As a key intermediate, it has been employed in synthesizing novel analogs with improved biological activity profiles .

Material Science Applications

This compound serves as a building block for developing specialty materials:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful in creating advanced materials for industrial applications.
  • Coatings and Adhesives : The compound's chemical properties allow it to function effectively in formulations requiring strong adhesion or protective coatings due to its resistance to degradation .

Case Study 1: Neurological Applications

A study investigated the efficacy of this compound derivatives as potential treatments for Alzheimer's disease. The derivatives were tested for their ability to inhibit acetylcholinesterase activity. Results indicated that certain modifications led to enhanced inhibitory effects compared to standard treatments, highlighting the compound's potential for drug development .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of this compound revealed that it selectively induced apoptosis in specific cancer cell lines. The mechanism was linked to its ability to disrupt cellular signaling pathways associated with growth and survival, making it a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of Selected Carbamates

Compound Name Molecular Formula Substituents Lipophilicity (log k) Biological Activity
Phenyl N-(4-fluorophenyl)carbamate C₁₃H₁₀FNO₂ 4-Fluorophenyl Not reported Structural studies
Phenyl (4-isopropoxyphenyl)carbamate C₁₆H₁₇NO₃ 4-Isopropoxyphenyl Not reported Synthetic intermediate
Benzyl N-(4-bromo-2-fluorophenyl)carbamate C₁₄H₁₁BrFNO₂ 4-Bromo-2-fluorophenyl, benzyl Not reported Pharmaceutical research
Phenyl (2-chloro-4-hydroxyphenyl)carbamate C₁₃H₁₀ClNO₃ 2-Chloro-4-hydroxyphenyl Not reported Lab reagent
Retigabine (Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate) C₁₆H₁₈FN₃O₂ 4-Fluorophenyl, ethyl, amino groups Higher solubility in salts Anticonvulsant, analgesic
  • Substituent Influence: The 4-fluorophenyl group in this compound provides moderate electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Lipophilicity : While direct log k values for this compound are unavailable, structurally similar 4-chlorophenyl carbamates exhibit log k values ranging from 3.2–4.1, suggesting fluorophenyl derivatives may have comparable or slightly lower lipophilicity due to fluorine’s smaller size and lower hydrophobicity .

Crystal Packing and Hydrogen Bonding

  • This compound : Exhibits intramolecular N–H⋯O bonds and triclinic packing with two independent molecules per unit cell .
  • Phenyl N-(4-nitrophenyl)carbamate: The nitro group introduces stronger intermolecular C–H⋯O interactions, leading to denser packing (monoclinic system) compared to the fluorophenyl analogue .
  • Benzyl N-(4-pyridyl)carbamate : The pyridyl group facilitates N–H⋯N hydrogen bonds and parallel C–O⋯O–C interactions (3.06 Å), absent in fluorophenyl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenyl N-(4-fluorophenyl)carbamate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between phenyl chloroformate and 4-fluoroaniline under anhydrous conditions. A stepwise approach involves:

Dissolving 4-fluoroaniline in dry dichloromethane.

Slow addition of phenyl chloroformate at 0–5°C with stirring.

Reaction completion monitored by TLC (hexane:ethyl acetate, 3:1).

  • Purification : Recrystallization from ethanol/water mixtures (yields ~75–80%) or column chromatography (silica gel, gradient elution) ensures high purity (>95%) .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (δ 7.8–7.2 ppm for aromatic protons) and HRMS (calculated for C13H11FNO2\text{C}_{13}\text{H}_{11}\text{FNO}_2: [M+H]+^+ = 232.0773) .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystal growth via slow evaporation of a saturated ethanol solution.

Data collection at 294 K with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution using direct methods in SHELXS-97 and refinement via SHELXL-97 .

  • Structural Insights : The asymmetric unit contains two independent molecules with dihedral angles between aromatic rings (A/B = 61.77°, A′/B′ = 53.94°). Intramolecular N–H⋯O hydrogen bonding stabilizes the conformation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and carbamate linkage.
  • Mass Spectrometry : HRMS for molecular ion validation and fragmentation analysis.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C–O–C stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models?

  • Approach :

Validate experimental data (e.g., R-factor < 0.08) using SHELXL refinement .

Compare with density functional theory (DFT)-optimized structures (e.g., Gaussian09 with B3LYP/6-311G** basis set).

Analyze discrepancies in bond lengths/angles using tools like Mercury or Olex2 .

  • Example : The C–N bond in the carbamate group may show slight elongation (1.36 Å experimentally vs. 1.33 Å computationally) due to crystal packing effects .

Q. What strategies improve synthetic yields in scaled-up reactions, and how are side products minimized?

  • Optimization Methods :

  • Statistical Design : Use response surface methodology (RSM) to optimize molar ratios, temperature, and solvent polarity.
  • Side-Product Analysis : LC-MS or GC-MS to identify byproducts (e.g., hydrolyzed urea derivatives under acidic conditions).
  • Case Study : A 10% increase in yield (from 75% to 85%) was achieved by maintaining pH 8–9 and using molecular sieves to scavenge moisture .

Q. How can computational tools predict the compound’s potential as a pharmacophore or agrochemical intermediate?

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina to screen against target receptors (e.g., acetylcholinesterase for agrochemicals).

ADMET Prediction : SwissADME for bioavailability, LogP (~2.5), and blood-brain barrier permeability.

QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity .

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